molecular formula C7H14N2 B8779492 1-Azabicyclo[3.2.1]octan-3-amine CAS No. 524011-82-3

1-Azabicyclo[3.2.1]octan-3-amine

Cat. No. B8779492
Key on ui cas rn: 524011-82-3
M. Wt: 126.20 g/mol
InChI Key: LVJFNUWSKALVNL-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

To a flask containing (5R)-1-azabicyclo[3.2.1]octan-3-one hydrochloride (3.64 g, 22.6 mmol), hydroxylamine hydrochloride (2.04 g, 29.4 mmol), and ethanol (130 mL) is added sodium acetate trihydrate (9.23 g, 67.8 mmol). The mixture stirred for 3 h and is filtered and concentrated. The resulting white solid is taken up in n-propanol (100 mL) and sodium (˜13.6 g, 618 mmol) is added in 20-25 portions. The reaction spontaneously begins to reflux, and the reaction is heated in an oil bath (100° C.). The addition is complete in ˜20 min and the mixture solidifies after ˜40 min. The oil bath is removed and n-propanol (2×25 mL) is added dissolving the remaining sodium metal. The mixture is carefully quenched through the dropwise addition of H2O (100 mL). Saturated aq. NaCl (20 mL) is added, and the layers are separated. The organic layer is dried (MgSO4), filtered, treated with freshly prepared MeOH/HCl, and concentrated. The resulting solid is triturated with 30 mL EtOH, filtered and dried in vaccuo to afford 3.51 g as a white solid: [α]25D=−3 (c 0.94, DMSO); 1H NMR (400 MHz, DMSO-d6) δ 3.60-3.80, 2.95-3.10, 2.65-2.75, 1.90-2.15, 1.70-1.90; HRMS (FAB) calcd for C7H14N2 (M+H+) 127.1235, found 127.1235.
Name
(5R)-1-azabicyclo[3.2.1]octan-3-one hydrochloride
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[N:2]12[CH2:9][C@H:6]([CH2:7][CH2:8]1)[CH2:5][C:4](=O)[CH2:3]2.Cl.[NH2:12]O.O.O.O.C([O-])(=O)C.[Na+].[Na]>CS(C)=O.C(O)C>[N:2]12[CH2:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]([NH2:12])[CH2:3]2 |f:0.1,2.3,4.5.6.7.8,^1:21|

Inputs

Step One
Name
(5R)-1-azabicyclo[3.2.1]octan-3-one hydrochloride
Quantity
3.64 g
Type
reactant
Smiles
Cl.N12CC(C[C@@H](CC1)C2)=O
Name
Quantity
2.04 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.23 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
13.6 g
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
is complete in ˜20 min
Duration
20 min
WAIT
Type
WAIT
Details
the mixture solidifies after ˜40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The oil bath is removed
ADDITION
Type
ADDITION
Details
n-propanol (2×25 mL) is added
DISSOLUTION
Type
DISSOLUTION
Details
dissolving the remaining sodium metal
CUSTOM
Type
CUSTOM
Details
The mixture is carefully quenched through the dropwise addition of H2O (100 mL)
ADDITION
Type
ADDITION
Details
Saturated aq. NaCl (20 mL) is added
CUSTOM
Type
CUSTOM
Details
the layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with freshly prepared MeOH/HCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid is triturated with 30 mL EtOH
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vaccuo
CUSTOM
Type
CUSTOM
Details
to afford 3.51 g as a white solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N12CC(CC(CC1)C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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